molecular formula C13H16BFN2O2 B7952472 (1-Cyclohexyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid

(1-Cyclohexyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid

Cat. No.: B7952472
M. Wt: 262.09 g/mol
InChI Key: DQUDAECMWRIKDZ-UHFFFAOYSA-N
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Description

. This compound features a cyclohexyl group, a fluorine atom, and a benzodiazole ring, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a cyclohexyl-substituted benzodiazole precursor with a boronic acid derivative under controlled conditions . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds, while substitution reactions can produce a variety of substituted benzodiazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1-Cyclohexyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid is used as a reagent in cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine

It can be used in the design of boron-containing drugs and as a tool for studying biological pathways involving boron .

Industry

In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (1-Cyclohexyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid in chemical reactions involves the formation of a boron-oxygen bond, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki–Miyaura coupling, the palladium catalyst plays a crucial role in the transmetalation step, where the boronic acid group is transferred to the palladium complex, leading to the formation of the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a cyclohexyl group and a fluorine atom in (1-Cyclohexyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid makes it unique compared to other boronic acid derivatives. This combination of functional groups enhances its reactivity and stability, making it a valuable reagent in various chemical reactions .

Properties

IUPAC Name

(1-cyclohexyl-6-fluorobenzimidazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BFN2O2/c15-11-7-13-12(6-10(11)14(18)19)16-8-17(13)9-4-2-1-3-5-9/h6-9,18-19H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUDAECMWRIKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1F)N(C=N2)C3CCCCC3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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